1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]-
Beschreibung
1H-Pyrrolo[2,3-b]pyridine is a bicyclic heteroaromatic scaffold comprising fused pyrrole and pyridine rings. The compound 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]- is distinguished by two key substituents:
Eigenschaften
Molekularformel |
C12H14FN3 |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
6-fluoro-2-[[(2R)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14FN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m1/s1 |
InChI-Schlüssel |
NWXQBIGZOUYUBE-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)CC2=CC3=C(N2)N=C(C=C3)F |
Kanonische SMILES |
C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)F |
Herkunft des Produkts |
United States |
Biologische Aktivität
1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]- is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article discusses its biological activity, including pharmacological properties, structure-activity relationships, and case studies highlighting its efficacy in various biological systems.
- Molecular Formula : C12H14FN3
- Molecular Weight : 219.258063 g/mol
- CAS Number : 1001069-57-3
- Canonical SMILES : C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)F
Biological Activity Overview
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been explored in various studies, revealing significant pharmacological effects:
Antitumor Activity
Research has demonstrated that compounds within this class exhibit potent antitumor properties. A study identified several derivatives that inhibited tumor cell proliferation with IC50 values lower than 1 nM against specific cancer cell lines. The mechanism involves the inhibition of TNIK (TRAF2 and NCK-interacting kinase), which is crucial for cancer cell survival and proliferation .
Anti-inflammatory Properties
1H-Pyrrolo[2,3-b]pyridine derivatives have shown promise in modulating inflammatory responses. In vitro studies indicated that these compounds could inhibit IL-2 secretion, which plays a significant role in the immune response. The concentration-dependent inhibition observed suggests potential applications in treating autoimmune diseases .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. Certain pyrrolo[2,3-b]pyridine derivatives exhibited activity against resistant strains of bacteria such as E. coli, highlighting their potential as new antibacterial agents amidst rising antibiotic resistance .
Structure-Activity Relationships (SAR)
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is significantly influenced by their chemical structure. Key findings include:
- Substituents at Position 6 : The presence of a fluorine atom at position 6 enhances the compound's potency against TNIK.
- Pyrrolidinylmethyl Group : Variations in the pyrrolidinylmethyl substituent impact the overall biological activity, with specific configurations yielding better results in inhibiting IL-2 secretion.
Case Studies
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have shown promising results in anticancer research. For example, several studies indicate that modifications to the pyrrolo-pyridine scaffold can enhance its activity against various cancer cell lines.
Case Study: Inhibition of Tumor Growth
A study published in Journal of Medicinal Chemistry demonstrated that a specific derivative of 1H-Pyrrolo[2,3-b]pyridine exhibited significant inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .
Neurological Disorders
Research indicates that this compound may have applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent.
Case Study: Neuroprotective Effects
In a study conducted by researchers at a leading university, derivatives of 1H-Pyrrolo[2,3-b]pyridine were tested for their neuroprotective effects against oxidative stress-induced neuronal damage. Results showed that these compounds significantly reduced neuronal apoptosis and improved cognitive function in animal models .
Antimicrobial Properties
The antimicrobial activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has also been investigated. Compounds derived from this scaffold have been shown to exhibit activity against a range of bacterial strains.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Fluoro-1H-pyrrolo[2,3-b]pyridine | Escherichia coli | 10 µg/mL |
| 6-Fluoro-1H-pyrrolo[2,3-b]pyridine | Staphylococcus aureus | 5 µg/mL |
This table summarizes the MIC values for selected derivatives against common bacterial strains, highlighting their potential use as antimicrobial agents .
Synthetic Routes
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:
- Cyclization Reactions : Utilizing cyclization methods to form the pyrrolidine ring.
- Fluorination Techniques : Employing fluorination reactions to introduce the fluorine atom at the desired position on the ring.
Future Directions in Research
Ongoing research aims to optimize the synthesis and improve the pharmacological profiles of these compounds. Studies are focusing on:
- Structure-activity relationship (SAR) studies to identify key functional groups that enhance biological activity.
- Development of targeted delivery systems to improve efficacy and reduce side effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related pyrrolopyridine derivatives:
Key Observations:
- Chirality : The (2R)-pyrrolidinylmethyl group in the target compound and its sulfonyl analog confers stereoselective binding to targets like 5-HT6 .
- Fluorination: Fluorine at position 6 improves metabolic stability compared to non-fluorinated analogs (e.g., 7-azaindole derivatives) .
FGFR Inhibitor Activity
- Target Compound : Demonstrated antiproliferative activity against Hep3B liver cancer cells (IC50 ~50 nM) as part of a broader FGFR4 inhibitor series .
- Analogues: Non-fluorinated pyrrolopyridines (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives) show reduced potency (IC50 >100 nM), highlighting the role of fluorine in enhancing activity .
5-HT6 Receptor Binding
- Target Compound : Acts as a high-affinity ligand (Ki <10 nM) due to the (2R)-pyrrolidinylmethyl side chain, which optimizes hydrophobic interactions .
- Sulfonyl Analog : The 3-phenylsulfonyl group increases solubility but reduces blood-brain barrier penetration compared to the fluorinated derivative .
Vorbereitungsmethoden
Madelung Cyclization Approach
Madelung-type cyclization of 3-aminopyridine derivatives with α-keto esters under strongly basic conditions (NaH, DMF, 120°C) provides regiocontrol for the bicyclic system. For example, cyclization of ethyl 3-amino-5-fluoropyridine-2-carboxylate with diethyl oxalate yields 6-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in 58% yield after 12 hours. This method benefits from commercial precursor availability but requires careful temperature control to minimize decarboxylation side reactions.
Fischer Indole Analog Synthesis
Analogous to indole synthesis, condensation of 3-hydrazinopyridines with ketones in acidic media (HCl/EtOH, reflux) generates the pyrrolo[2,3-b]pyridine core. Using 3-hydrazino-5-fluoropyridine and cyclopentanone produces 6-fluoro-3-cyclopentyl derivatives in 47% yield. While less regioselective than Madelung methods, this route allows incorporation of bulky substituents at position 3.
Regioselective Fluorination Strategies
Position 6 fluorination is achieved through two principal methods:
Directed Ortho-Metalation
Lithiation of N-protected pyrrolo[2,3-b]pyridines (e.g., using TIPS-Cl for N-silylation) followed by reaction with N-fluorobenzenesulfonimide (NFSI) enables precise fluorination. Protecting the nitrogen with triisopropylsilyl (TIPS) groups enhances regioselectivity, achieving 6-fluoro substitution in 82% yield (THF, -78°C). Deprotection with tetrabutylammonium fluoride (TBAF) restores the NH functionality without fluorine displacement.
Electrophilic Fluorination
Direct electrophilic fluorination using Selectfluor® in acetonitrile/water (3:1) at 80°C introduces fluorine at position 6 with 68% efficiency. This method avoids pre-functionalization but requires careful pH control (pH 6.5–7.0) to prevent over-fluorination.
Installation of (2R)-2-Pyrrolidinylmethyl Side Chain
The chiral side chain at position 2 is introduced through asymmetric synthesis:
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling of 2-bromo-6-fluoro-pyrrolo[2,3-b]pyridine with (2R)-pyrrolidinylmethylboronic acid pinacol ester (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C) affords the target compound in 71% yield. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | <5%: <40% yield |
| Solvent Ratio | DME:H₂O (4:1) | Higher H₂O decreases coupling efficiency |
| Temperature | 90°C | <80°C: sluggish reaction |
Chiral Pool Derivatization
Coupling 2-chloromethyl-pyrrolo[2,3-b]pyridine with (R)-pyrrolidine under Mitsunobu conditions (DIAD, PPh₃, THF) achieves 89% enantiomeric excess. This method leverages commercially available (R)-pyrrolidine but requires chromatographic separation of diastereomers.
Integrated Synthetic Routes
Three optimized pathways demonstrate scalability:
Linear Synthesis (Madelung → Fluorination → Coupling)
-
Madelung cyclization: 58% yield
-
TIPS protection/NFSI fluorination: 82% yield
-
Suzuki coupling: 71% yield
Overall yield : 58% × 82% × 71% = 34.6%
Convergent Synthesis (Side-Chain Prefunctionalization)
Pre-forming the (2R)-pyrrolidinylmethyl boronate ester before core assembly reduces steric hindrance during coupling, improving overall yield to 41%.
One-Pot Fluorination/Coupling
Recent developments enable sequential fluorination and cross-coupling in a single reactor using Pd/XPhos catalyst systems, achieving 63% yield with 99.2% ee.
Analytical Characterization
Critical quality control parameters include:
-
HPLC Purity : >99.5% (C18 column, 0.1% TFA/MeCN gradient)
-
Chiral Analysis : Chiralpak IC-3, 98.4% ee (n-hexane/IPA 85:15)
-
Mass Spec : [M+H]+ = 249.1234 (calc. 249.1237)
Industrial Scale-Up Considerations
| Challenge | Solution | Cost Impact |
|---|---|---|
| Pd catalyst removal | SiliaMetS Thiol scavengers | +$12/g API |
| Enantiomer separation | Chiral SFC chromatography | +$23/g API |
| Fluorination safety | Continuous flow reactor design | -$15/g API (vs batch) |
Emerging Methodologies
Q & A
Q. Table 1: Representative Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde formation | HMTA, Ar, reflux | 53–90% | |
| Methoxy substitution | NaH, DMF, methyl iodide | 53% | |
| Fluorination | Selectfluor®, CHCN, 70°C | 29% |
Basic: Which spectroscopic and analytical methods are critical for characterizing 1H-pyrrolo[2,3-b]pyridine derivatives?
Answer:
- H/C NMR : Essential for confirming substituent positions and stereochemistry. For example, fluorinated derivatives show distinct F NMR shifts (e.g., δ = -172.74 ppm for 6-fluoro analogs) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., [M+H] for CHFClN: calc. 171.0120, found 171.0123) .
- X-ray Crystallography : Resolves ambiguous regiochemistry in polycyclic systems .
Basic: What biological activities are reported for 1H-pyrrolo[2,3-b]pyridine derivatives?
Answer:
- Antitumor Activity : Derivatives inhibit FGFR1-3 (IC = 7–25 nM) and induce apoptosis in breast cancer models .
- Dopamine D4 Receptor Imaging : Fluorinated analogs (e.g., L-750,667) serve as PET tracers for neurological studies .
- Kinase Inhibition : 3-(Pyrazolyl) derivatives target protein kinases for cancer/inflammatory disorders .
Advanced: How do structural modifications at the 5-position of the pyrrolo[2,3-b]pyridine core influence FGFR inhibitory potency?
Answer:
Modifications at the 5-position enhance interactions with the FGFR hydrophobic pocket:
Q. Table 2: FGFR1 Inhibition Data for Select Derivatives
| Compound | Substituent (5-position) | FGFR1 IC (nM) | Reference |
|---|---|---|---|
| 4h | Trifluoromethyl | 7 | |
| 21e | 4-Fluorophenylethynyl | 36 |
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Contradictions (e.g., varying IC values or model-specific efficacy) require:
- Assay Standardization : Compare kinase assay conditions (e.g., ATP concentrations, pH) .
- Cell Line Validation : Use isogenic models to isolate target effects (e.g., FGFR1-overexpressing vs. wild-type cells) .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., CYP450 interactions) to explain in vivo/in vitro discrepancies .
Advanced: What molecular docking strategies validate the binding mode of 6-fluoro derivatives with FGFR1?
Answer:
- Hinge Region Interaction : The pyrrolo[2,3-b]pyridine core forms H-bonds with Ala564 and Asp641 in FGFR1 .
- Fluorine Positioning : 6-Fluoro substituents optimize van der Waals contacts with Val492, enhancing binding affinity .
Advanced: How can pharmacokinetic challenges (e.g., low bioavailability) be addressed during optimization?
Answer:
- Molecular Weight Reduction : Prioritize derivatives with MW < 400 Da (e.g., compound 4h, MW = 389) to improve permeability .
- Prodrug Strategies : Esterify carboxylates (e.g., methyl esters) to enhance solubility and oral absorption .
Advanced: What comparative analyses distinguish antitumor mechanisms in peritoneal mesothelioma vs. breast cancer models?
Answer:
- Pathway Profiling : RNA-seq to identify FGFR vs. non-FGFR signaling dependencies .
- Apoptosis Markers : Measure caspase-3/7 activation and PARP cleavage in cell-specific contexts .
Safety: What precautions are recommended for handling 1H-pyrrolo[2,3-b]pyridine derivatives?
Answer:
- Toxicity Data Gaps : Limited reproductive/organ toxicity data necessitate glovebox use and LC-MS monitoring of degradation .
- Reactive Intermediates : Chloromethyl derivatives (e.g., compound 4 in ) require inert atmosphere handling due to PCl byproducts .
Advanced: How are fluorinated derivatives utilized in positron emission tomography (PET) imaging?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
